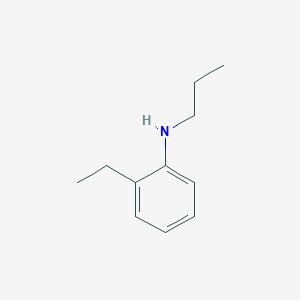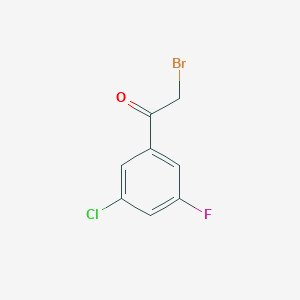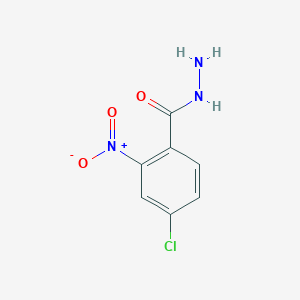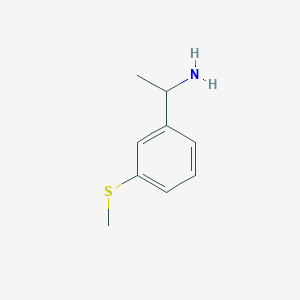
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is a synthetic organic compound that features both phenolic and imidazole functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 5-chloro-1-methyl-1H-imidazole.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Continuous Flow Systems: Continuous flow systems may be employed to enhance efficiency and yield.
Automated Purification: Automated systems for purification, such as high-performance liquid chromatography (HPLC), are used to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of advanced materials with unique properties.
Industrial Chemistry: Employed as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways such as signal transduction or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1H-imidazol-2-yl)-propenone: Lacks the methyl group on the imidazole ring.
1-(5-Chloro-2-hydroxy-phenyl)-3-(1-methyl-1H-imidazol-2-yl)-propenone: Lacks the chlorine atom on the imidazole ring.
Uniqueness
1-(5-Chloro-2-hydroxy-phenyl)-3-(5-chloro-1-methyl-1h-imidazol-2-yl)-propenone is unique due to the presence of both chlorine atoms and the methyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C13H10Cl2N2O2 |
|---|---|
Peso molecular |
297.13 g/mol |
Nombre IUPAC |
1-(5-chloro-2-hydroxyphenyl)-3-(5-chloro-1-methylimidazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-17-12(15)7-16-13(17)5-4-11(19)9-6-8(14)2-3-10(9)18/h2-7,18H,1H3 |
Clave InChI |
HOFXWHWZEHOWPR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CN=C1C=CC(=O)C2=C(C=CC(=C2)Cl)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-[(3aS,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12441291.png)
![4-[[4-(2-Ethoxy-2-oxoethyl)-1,3-thiazol-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B12441296.png)
![(4-(Trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl)glycine](/img/structure/B12441300.png)
![[(3S,10R,16S)-16-acetyloxy-10-(acetyloxymethyl)-5,8,9,11-tetrahydroxy-3-(2-hydroxypropan-2-yl)-6-methyl-14-oxatetracyclo[8.6.0.03,7.013,16]hexadec-6-en-2-yl] benzoate](/img/structure/B12441305.png)








